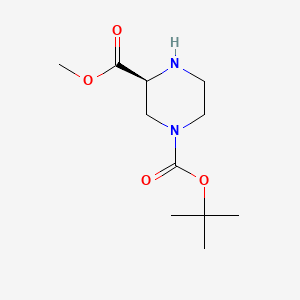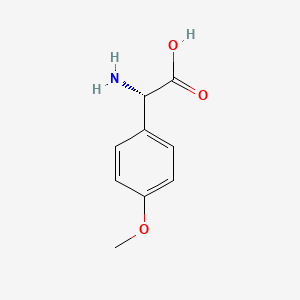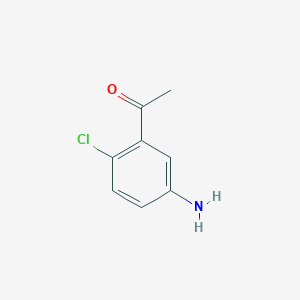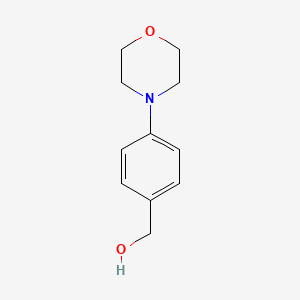
(4-Morpholin-4-yl-phenyl)methanol
Übersicht
Beschreibung
“(4-Morpholin-4-yl-phenyl)methanol” is a chemical compound with the molecular formula C11H15NO2 . It has an average mass of 193.242 Da and a mono-isotopic mass of 193.110275 Da . This compound is used for research and development purposes .
Physical And Chemical Properties Analysis
“(4-Morpholin-4-yl-phenyl)methanol” has a density of 1.2±0.1 g/cm3, a boiling point of 378.4±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has a molar refractivity of 54.5±0.3 cm3, a polar surface area of 33 Å2, and a molar volume of 166.6±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Electrochemical and Aggregation Properties
A study by Bıyıklıoğlu (2015) explored the synthesis and properties of novel compounds derived from morpholine, including [3,5-bis(2-morpholin-4-ylethoxy)phenyl]methanol. These compounds, used in creating axially di-substituted silicon phthalocyanines and subphthalocyanines, exhibited unique aggregation behavior and electrochemical properties, highlighting their potential in materials science and organic electronics Bıyıklıoğlu, 2015.
Lipid Dynamics in Biological Membranes
Nguyen et al. (2019) investigated the impact of methanol on lipid dynamics, particularly in the context of biological and synthetic membranes. This research is crucial for understanding how solvents like methanol, often used in the study of transmembrane proteins and peptides, affect lipid bilayer stability and function, which is vital for cell survival and protein functionality Nguyen et al., 2019.
Chemosensors for Metal Ions
Shally et al. (2020) developed novel chemosensors based on morpholine derivatives for the selective identification of Pd2+ ions, a highly toxic metal ion. These chemosensors exhibited fluorescence turn-off performances in methanol, demonstrating the potential of morpholine-based compounds in environmental monitoring and toxicology Shally et al., 2020.
Asymmetric Synthesis
Prabhakaran et al. (2004) described the chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol, showcasing the synthetic utility of morpholine derivatives in creating compounds with potential as norepinephrine reuptake inhibitors. This work highlights the role of morpholine in medicinal chemistry and drug development Prabhakaran et al., 2004.
Antitumor Activity
Tang and Fu (2018) synthesized and tested 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone for its antitumor activity. The compound showed distinct inhibition on the proliferation of several cancer cell lines, indicating the potential therapeutic applications of morpholine derivatives in oncology Tang & Fu, 2018.
Safety And Hazards
Eigenschaften
IUPAC Name |
(4-morpholin-4-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,13H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAHZNZWSIDSTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380094 | |
| Record name | (4-Morpholin-4-yl-phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Morpholin-4-yl-phenyl)methanol | |
CAS RN |
280556-71-0 | |
| Record name | (4-Morpholin-4-yl-phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(Morpholin-4-yl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


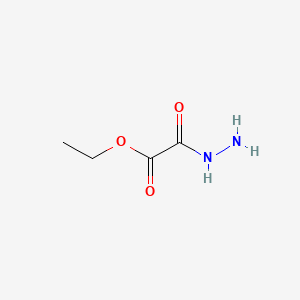
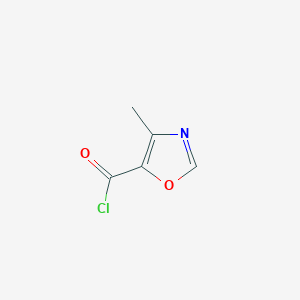
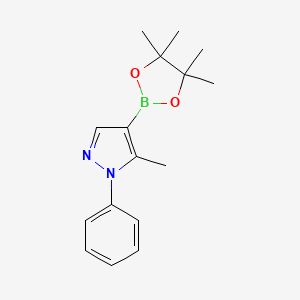
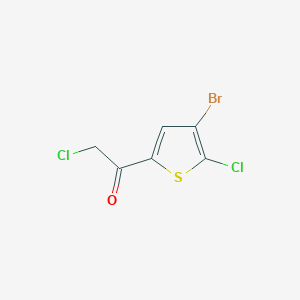
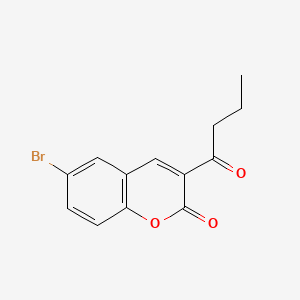
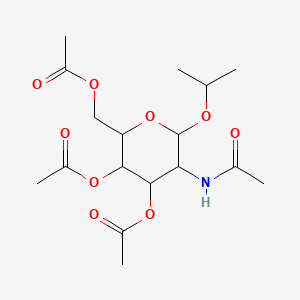
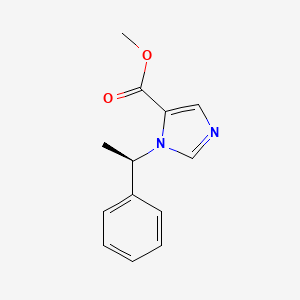

![2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1586182.png)
![Methyl 4'-amino-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1586185.png)
